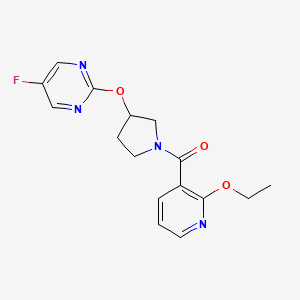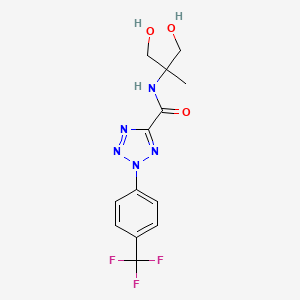
(2-Ethoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-Ethoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is an intriguing molecule of interest in multiple scientific disciplines. This compound consists of a pyridine ring ethoxylated at the second position, linked to a methanone group, which is further connected to a pyrrolidine ring with a fluoro-substituted pyrimidine moiety. Its unique structural features make it a subject of various chemical and biomedical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis begins with the ethoxylation of pyridine to form 2-ethoxypyridine.
Pyrrolidine Addition: : The ethoxypyridine is then reacted with 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine. This involves nucleophilic substitution reactions under controlled temperatures and pH conditions.
Methanone Formation: : The compound undergoes a final step where a methanone group is introduced, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial-scale production often involves optimization of the above synthetic routes using continuous flow reactors. This ensures consistent quality and yield, while minimizing waste and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the pyrrolidine ring is the primary reactive site.
Reduction: : The fluoro-substituted pyrimidine ring may be reduced under hydrogenation conditions.
Substitution: : Both the pyridine and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenating agents or nucleophiles like sodium ethoxide.
Major Products Formed
The major products vary depending on the reaction, but commonly include modified pyridine or pyrimidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its reactivity and potential as a building block in complex organic synthesis.
Biology
In biological studies, it is explored for its interactions with enzymes and proteins, serving as a probe to understand biological mechanisms.
Medicine
Potential therapeutic applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors.
Industry
Industrially, it may serve as an intermediate in the synthesis of agrochemicals or specialty materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with biological macromolecules. Its molecular targets include enzymes involved in metabolic pathways and receptors on cell membranes. The unique combination of ethoxypyridine, pyrrolidine, and fluoropyrimidine moieties allows it to modulate the activity of these targets effectively.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
(2-Ethoxypyridin-3-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Differing by the halogen substituent.
(2-Methoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Differing by the alkyl group on the pyridine ring. The uniqueness of (2-Ethoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific arrangement of functional groups that confer distinct chemical and biological properties. This compound’s unique structural and electronic characteristics make it a valuable subject in both academic and industrial research.
That should cover the essentials. Got more chemistry questions? Always happy to dive deeper!
Eigenschaften
IUPAC Name |
(2-ethoxypyridin-3-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-2-23-14-13(4-3-6-18-14)15(22)21-7-5-12(10-21)24-16-19-8-11(17)9-20-16/h3-4,6,8-9,12H,2,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCRGFOWMKHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908575.png)

![2-[6-(2-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2908579.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2908582.png)
![N-[[2-(Dimethylamino)-5-[(2-ethylsulfanylacetyl)amino]phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2908584.png)



![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B2908588.png)
![2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2908589.png)
![Isopropyl 2-(isobutylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908593.png)

![N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride](/img/structure/B2908597.png)
